tert-butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate
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Overview
Description
tert-Butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate is a complex organic compound that features a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a cyclobutylmethylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-methylcarbamate
- N-Boc-N-methylethylenediamine
Uniqueness
tert-Butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the cyclobutyl and piperidine moieties, along with the carbamate group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4/c1-16(2,3)24-15(23)18-11-17(9-6-10-17)20(4)14(22)12-7-5-8-13(21)19-12/h12H,5-11H2,1-4H3,(H,18,23)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAGEWGJEKHURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)N(C)C(=O)C2CCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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